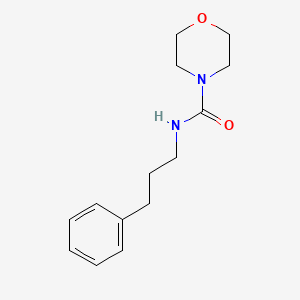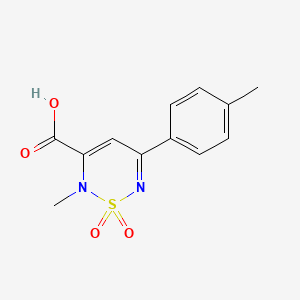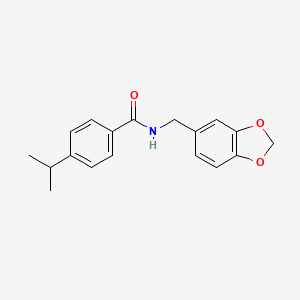
N-(3-phenylpropyl)-4-morpholinecarboxamide
Übersicht
Beschreibung
N-(3-phenylpropyl)-4-morpholinecarboxamide, also known as NPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(3-phenylpropyl)-4-morpholinecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-phenylpropyl)-4-morpholinecarboxamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. N-(3-phenylpropyl)-4-morpholinecarboxamide has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, N-(3-phenylpropyl)-4-morpholinecarboxamide has been used as a scaffold for the development of novel drugs targeting various biological targets.
Wirkmechanismus
N-(3-phenylpropyl)-4-morpholinecarboxamide exerts its effects through the modulation of the NMDA receptor, which is a ligand-gated ion channel that mediates the excitatory neurotransmission in the central nervous system. N-(3-phenylpropyl)-4-morpholinecarboxamide binds to the glycine-binding site of the NMDA receptor, enhancing the activity of the receptor and promoting the release of neurotransmitters, such as glutamate. This results in the activation of downstream signaling pathways, which mediate the physiological and biochemical effects of N-(3-phenylpropyl)-4-morpholinecarboxamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-phenylpropyl)-4-morpholinecarboxamide are diverse and depend on the specific biological target and experimental conditions. In neuroscience, N-(3-phenylpropyl)-4-morpholinecarboxamide has been shown to enhance synaptic plasticity and improve learning and memory in animal models. N-(3-phenylpropyl)-4-morpholinecarboxamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. In cancer research, N-(3-phenylpropyl)-4-morpholinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-phenylpropyl)-4-morpholinecarboxamide has also been shown to have anti-inflammatory and antioxidant effects, reducing the damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-phenylpropyl)-4-morpholinecarboxamide in lab experiments include its high potency and selectivity for the NMDA receptor, its diverse biological effects, and its potential as a scaffold for drug discovery. However, the limitations of using N-(3-phenylpropyl)-4-morpholinecarboxamide include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
The future directions for N-(3-phenylpropyl)-4-morpholinecarboxamide research include the development of novel drugs based on its chemical scaffold, the investigation of its potential applications in other fields, such as pain management and psychiatric disorders, and the exploration of its mechanisms of action and biological targets. Additionally, the optimization of the synthesis method and the improvement of the compound's solubility and bioavailability are important areas of future research.
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-9-11-18-12-10-16)15-8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTWLZWQNHDXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-phenylpropyl)morpholine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4856320.png)
![N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4856328.png)
![4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 1-naphthylacetate](/img/structure/B4856330.png)
![2-[(1,3-benzothiazol-2-ylthio)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856342.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4856350.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-cyanophenyl)acetamide](/img/structure/B4856365.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4856373.png)
![10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4856380.png)

![N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4856390.png)
![({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid](/img/structure/B4856404.png)

![3,5-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4856426.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)